1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea
Description
1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea is a synthetic urea derivative characterized by a 2,6-difluorophenyl group at the 1-position and a 5-hydroxy-3-phenylpentyl chain at the 3-position of the urea backbone. The hydroxyl group in the pentyl chain may enhance solubility or hydrogen-bonding capacity compared to purely lipophilic substituents like adamantane or halogenated aryl groups seen in related compounds.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2/c19-15-7-4-8-16(20)17(15)22-18(24)21-11-9-14(10-12-23)13-5-2-1-3-6-13/h1-8,14,23H,9-12H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPSTAFUPCBQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=C(C=CC=C2F)F)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest structural analogs are 1,3-disubstituted ureas with fluorinated aryl groups or bulky alkyl/aryl substituents. Key comparisons include:
Key Observations :
Fluorine Substitution Patterns :
- The 2,6-difluorophenyl group in the target compound and compound 5d provides symmetry, which often correlates with higher melting points (e.g., 182–183°C for 5d ) due to efficient crystal packing. In contrast, asymmetric fluorination (e.g., 3,5-difluorophenyl in 5g ) reduces melting points (124–125°C) .
- The target compound’s 5-hydroxy-3-phenylpentyl chain introduces conformational flexibility and polarity, likely reducing its melting point compared to rigid adamantane derivatives.
Functional Group Impact: Hydroxyl Group: The hydroxyl in the target compound may improve aqueous solubility compared to adamantane-based analogs like 5d or 5g, which are highly lipophilic. This feature could enhance bioavailability or metabolic stability.
Synthetic Accessibility :
- Adamantane-containing ureas (e.g., 5d , 5g ) exhibit variable yields (10–70%), with lower yields possibly due to steric hindrance from the adamantyl group . The target compound’s synthesis might face similar challenges if the hydroxyalkyl chain requires protection/deprotection steps.
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